molecular formula C16H28N2O2S3 B372995 2-{[5-(Dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid CAS No. 128016-39-7

2-{[5-(Dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid

Cat. No.: B372995
CAS No.: 128016-39-7
M. Wt: 376.6g/mol
InChI Key: JZWIQDFXEKUQHB-UHFFFAOYSA-N
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Description

2-{[5-(Dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(Dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with sulfur-containing reagents under acidic or basic conditions.

    Introduction of the Dodecylsulfanyl Group: The dodecylsulfanyl group can be introduced via nucleophilic substitution reactions, where a dodecylthiol reacts with a suitable leaving group on the thiadiazole ring.

    Attachment of the Sulfanylacetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(Dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The thiadiazole ring can be reduced under mild conditions using reducing agents such as sodium borohydride.

    Substitution: The dodecylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

2-{[5-(Dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of new materials with specific properties, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of 2-{[5-(Dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of the dodecylsulfanyl group may enhance its lipophilicity, allowing it to interact with cell membranes and other hydrophobic environments.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid
  • 2-{[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid
  • 2-{[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid

Uniqueness

2-{[5-(Dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid is unique due to the presence of the long dodecylsulfanyl chain, which imparts distinct physicochemical properties. This long alkyl chain can enhance the compound’s hydrophobicity, making it suitable for applications in hydrophobic environments and potentially improving its interaction with biological membranes.

Properties

IUPAC Name

2-[(5-dodecylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O2S3/c1-2-3-4-5-6-7-8-9-10-11-12-21-15-17-18-16(23-15)22-13-14(19)20/h2-13H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWIQDFXEKUQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC1=NN=C(S1)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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